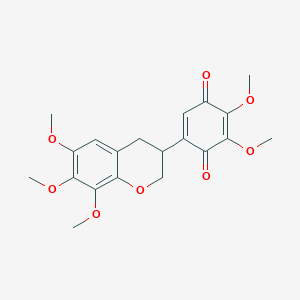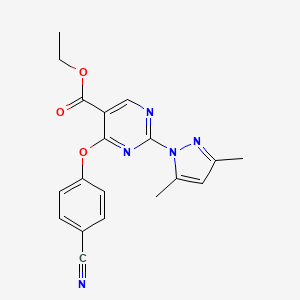
Ethyl 4-(4-cyanophenoxy)-2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-cyanophenoxy)-2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-cyanophenoxy)-2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as ethyl cyanoacetate and guanidine derivatives under basic conditions.
Introduction of the pyrazolyl group: This step might involve the reaction of the pyrimidine intermediate with 3,5-dimethylpyrazole in the presence of a suitable catalyst.
Attachment of the cyanophenoxy group: This can be done through nucleophilic substitution reactions where the pyrimidine intermediate reacts with 4-cyanophenol.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(4-cyanophenoxy)-2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like dichloromethane or chloroform, with catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of Ethyl 4-(4-cyanophenoxy)-2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-(4-chlorophenoxy)-2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carboxylate
- Ethyl 4-(4-methoxyphenoxy)-2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carboxylate
Uniqueness
Ethyl 4-(4-cyanophenoxy)-2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carboxylate is unique due to the presence of the cyanophenoxy group, which can impart distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
958984-17-3 |
|---|---|
Formule moléculaire |
C19H17N5O3 |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
ethyl 4-(4-cyanophenoxy)-2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H17N5O3/c1-4-26-18(25)16-11-21-19(24-13(3)9-12(2)23-24)22-17(16)27-15-7-5-14(10-20)6-8-15/h5-9,11H,4H2,1-3H3 |
Clé InChI |
ACTZMRRUPVAZEJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C(N=C1OC2=CC=C(C=C2)C#N)N3C(=CC(=N3)C)C |
Solubilité |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



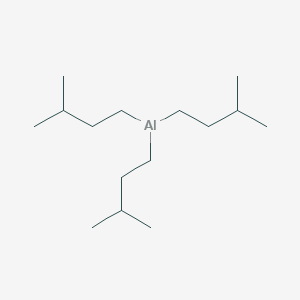
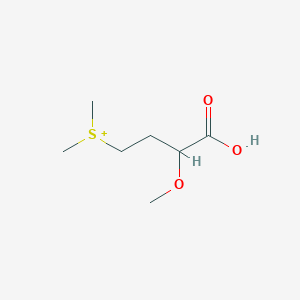
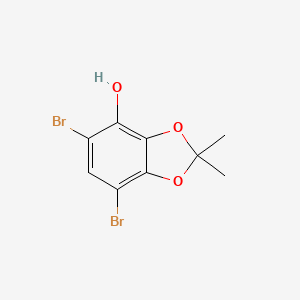
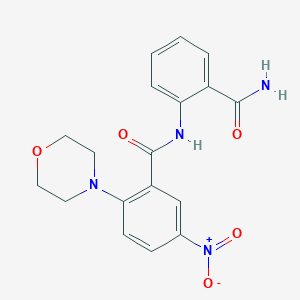

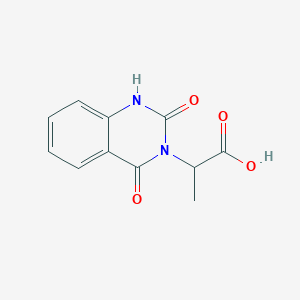
![2-(4-Ethylbenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B14143868.png)

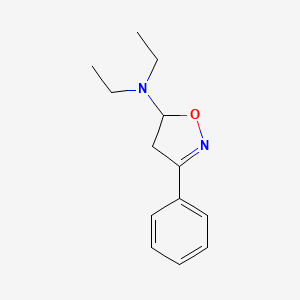

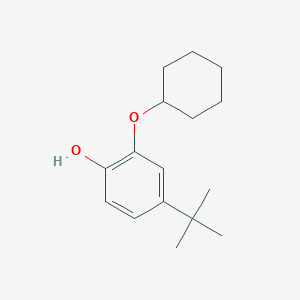
![1-(3,4-dimethoxyphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)ethanone](/img/structure/B14143897.png)
